2-Amino-5-fluoro-2-methylpentan-1-ol
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Overview
Description
2-Amino-5-fluoro-2-methylpentan-1-ol is a chemical compound with the molecular formula C6H14FNO and a molecular weight of 135.18 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a pentane backbone. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pentane, is reacted with a fluorinating agent and an amine source under controlled conditions .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoro-2-methylpentan-1-ol may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-2-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
2-Amino-5-fluoro-2-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpentan-1-ol: Similar structure but lacks the fluorine atom.
2-Amino-4-methylpentan-1-ol: Similar structure with a different position of the fluorine atom.
Uniqueness
2-Amino-5-fluoro-2-methylpentan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it valuable for specific research applications where fluorine’s unique characteristics are desired .
Properties
Molecular Formula |
C6H14FNO |
---|---|
Molecular Weight |
135.18 g/mol |
IUPAC Name |
2-amino-5-fluoro-2-methylpentan-1-ol |
InChI |
InChI=1S/C6H14FNO/c1-6(8,5-9)3-2-4-7/h9H,2-5,8H2,1H3 |
InChI Key |
GATPALBAPIPJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCF)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.